D4 Receptor Selectivity Profile: Quantified Advantage Over Non-Selective Dopamine Antagonists
PD 168568 dihydrochloride demonstrates a well-characterized selectivity profile for the dopamine D4 receptor versus D2 and D3 subtypes. In competitive binding assays, it exhibits a Ki of 8.8 nM at the human D4 receptor, compared to 1842 nM at D2 and 2682 nM at D3, resulting in a D2/D4 selectivity ratio of approximately 209-fold and a D3/D4 selectivity ratio of approximately 305-fold [1]. This profile is critical for experiments requiring specific D4 antagonism without confounding D2/D3 effects. In contrast, the widely used antipsychotic clozapine has a Ki of 30.4 nM at D4.4 with significantly lower selectivity, while non-selective antagonists like raclopride show low D4 affinity (Ki >1000 nM) and high D2/D3 potency, making them unsuitable for D4-specific studies [2].
| Evidence Dimension | D4 receptor binding affinity and selectivity ratio (D2/D4) |
|---|---|
| Target Compound Data | Ki D4 = 8.8 nM; Ki D2 = 1842 nM; Ki D3 = 2682 nM; D2/D4 ratio = 209 |
| Comparator Or Baseline | Clozapine: Ki D4.4 = 30.4 nM; A-381393: Ki D4.4 = 1.5 nM; L-745870: Ki D4 = 0.43 nM; CP-293019: Ki D4 = 3.4 nM |
| Quantified Difference | PD 168568 has ~3.5-fold higher D4 affinity than clozapine, but ~20-fold lower than A-381393; its D2/D4 selectivity (209-fold) exceeds that of clozapine but is lower than A-381393 (>2700-fold) and L-745870 (>2200-fold). |
| Conditions | Competitive radioligand binding assays using [3H]-spiperone displacement in CHO cells expressing recombinant human dopamine D4, D2, and D3 receptors. |
Why This Matters
The specific selectivity profile of PD 168568 (209-fold D2/D4) offers a balanced alternative: sufficient selectivity to isolate D4-mediated effects without the extreme potency of L-745870 or A-381393 that may mask subtle pharmacological differences.
- [1] MedChemExpress. PD 168568 dihydrochloride Biological Activity. Product datasheet. View Source
- [2] Nakane, M. et al. 2-[4-(3,4-Dimethylphenyl)piperazin-1-ylmethyl]-1H benzoimidazole (A-381393), a selective dopamine D4 receptor antagonist. J. Pharmacol. Exp. Ther. 2005, 49(1), 112-21. View Source
